molecular formula C9H9N3O2S2 B12917005 5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-06-0

5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12917005
CAS No.: 88743-06-0
M. Wt: 255.3 g/mol
InChI Key: YERVALUVUHZAIW-UHFFFAOYSA-N
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Description

5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a phenylsulfonylmethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with phenylsulfonylmethyl reagents. One common method involves the use of phenylsulfonylmethyl chloride and 1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonylmethyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological targets, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylmethyl derivatives: These compounds share the phenylsulfonylmethyl group and exhibit similar chemical reactivity.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring are structurally related and may have similar biological activities.

Uniqueness

5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the phenylsulfonylmethyl group and the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88743-06-0

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3O2S2/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)

InChI Key

YERVALUVUHZAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)N

Origin of Product

United States

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